Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two nitrobenzoyl groups attached to a pentofuranoside ring, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the pentofuranoside ring. The nitrobenzoyl groups are then introduced through esterification reactions using nitrobenzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to produce the compound efficiently .
Analyse Chemischer Reaktionen
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Wissenschaftliche Forschungsanwendungen
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside can be compared with similar compounds such as:
Methyl 2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranoside: Differing by the presence of methyl groups instead of nitro groups.
2-Deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl chloride: Featuring a chloride group instead of a methoxy group. These compounds share similar structural frameworks but differ in their functional groups, leading to variations in their chemical properties and applications
Eigenschaften
CAS-Nummer |
51785-71-8 |
---|---|
Molekularformel |
C20H18N2O10 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
[5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3 |
InChI-Schlüssel |
NGKKKFKTIZCIEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.